4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group and a dimethyl-substituted octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and reduction reactions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted phenyl derivatives.
Scientific Research Applications
4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-BROMOPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Uniqueness
The uniqueness of 4-(2-CHLOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2)8-13-16(14(20)9-17)11(7-15(21)19-13)10-5-3-4-6-12(10)18/h3-6,11H,7-9H2,1-2H3,(H,19,21) |
InChI Key |
XHEJWZHJCKBPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC=C3Cl)C(=O)C1)C |
Origin of Product |
United States |
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